1-Phenyl-1,3a,4,4a,7,7a,8,8a-octahydro-4,8-methanoindeno[5,6-d][1,2,3]triazole
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Overview
Description
5-Phenyl-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,10-diene is a complex organic compound with a unique structure. It contains a total of 36 atoms, including 17 hydrogen atoms, 16 carbon atoms, and 3 nitrogen atoms . The compound’s chemical formula is C16H17N3 . Its structure includes multiple rings, making it a fascinating subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,10-diene involves several steps. One common method includes the condensation of diethyl carbonate with hydrazine hydrate to form hydrazine carbamate. This intermediate then reacts with phenyl isocyanate to produce 4-phenyl-1-ethoxycarbonylaminourea. The final step involves heating this compound with potassium hydroxide solution, followed by acidification with concentrated hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,10-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
5-Phenyl-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,10-diene has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying ring systems and their reactivity.
Biology: It can be used in biological studies to understand its interactions with biological molecules.
Industry: Possible use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-phenyl-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,10-diene involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: Another triazine derivative with similar structural features.
1,3,5-Triazine: A simpler triazine compound with a different ring structure.
Uniqueness
5-Phenyl-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,10-diene is unique due to its multiple ring systems and the presence of nitrogen atoms within the rings. This complexity provides distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17N3 |
---|---|
Molecular Weight |
251.33 g/mol |
IUPAC Name |
5-phenyl-3,4,5-triazatetracyclo[5.5.1.02,6.08,12]trideca-3,10-diene |
InChI |
InChI=1S/C16H17N3/c1-2-5-10(6-3-1)19-16-14-9-13(15(16)17-18-19)11-7-4-8-12(11)14/h1-7,11-16H,8-9H2 |
InChI Key |
DTOWKPOLEWHJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C3CC2C4C3N(N=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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